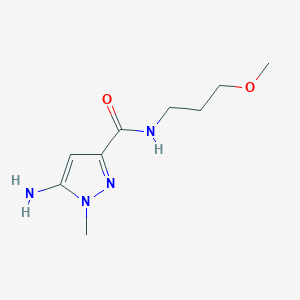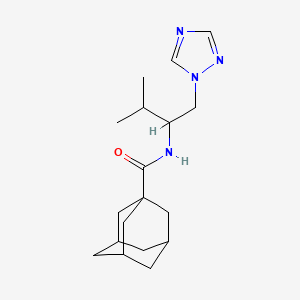![molecular formula C17H11N5S B2693050 2-({2-Phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetonitrile CAS No. 443676-39-9](/img/structure/B2693050.png)
2-({2-Phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-({2-Phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetonitrile” is a compound that belongs to the class of triazoloquinazolines . Triazoloquinazolines are relevant structural templates in both natural and synthetic biologically active compounds . They have been synthesized as potential antiviral and antimicrobial agents .
Synthesis Analysis
The synthesis of similar compounds involves the nucleophilic substitution reaction of a triazoloquinazoline with different aryl amines . The starting material was synthesized from anthranilic acid .
Molecular Structure Analysis
The molecular structure of triazoloquinazolines involves a fused triazole and quinazoline ring . The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazoloquinazolines include aromatic nucleophilic substitution and thiolation of oxo derivatives .
Wissenschaftliche Forschungsanwendungen
Synthesis and Binding Activities
Research has highlighted the synthesis and evaluation of a series of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones, including the compound 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, which exhibited a high affinity for the benzodiazepine receptor. This compound and its analogues were prepared to assess the impact of the 2-substituent and ring substitution on activity, showing potential as benzodiazepine antagonists in rat models (J. Francis et al., 1991).
Anticancer Potential
A study on newly synthesized derivatives of 4-hetaryl-5-amino-1-aryl-1H-1,2,3-triazoles and 3H-[1,2,3]triazolo[4,5-b]pyridines tested for anticancer activity identified compounds with selective influence on ovarian cancer cells and lung cancer cells, highlighting the anticancer potential of triazole and quinazoline scaffolds (N. Pokhodylo et al., 2020).
Antimicrobial and Antifungal Activities
The antimicrobial evaluation of novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine bearing substituted phenylquinolin-2-one moiety demonstrated potent activity against various microbes, suggesting the effectiveness of these derivatives as antimicrobial agents (Swagatika Ghosh et al., 2015).
Synthesis and Reactivity
A paper reported the synthesis of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines, showcasing the chemical versatility of these compounds for further derivative development and potential applications in various fields (R. Al-Salahi, 2010).
Antitumor Activity
Another study synthesized and characterized 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, showing significant antitumor activity against human hepatoma and melanoma cells. This research underscores the therapeutic potential of triazoloquinazoline derivatives in cancer treatment (Zhixu Zhou et al., 2021).
Wirkmechanismus
Target of Action
Similar compounds, such as n-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine, have shown promising antimicrobial, antitubercular, and anti-hiv activities .
Mode of Action
It is known that similar compounds interact with biomolecular targets due to their ability to form hydrogen bonds and their high dipole moments .
Biochemical Pathways
It is known that similar compounds have demonstrated antitumor properties, suggesting that they may affect pathways related to cell proliferation and apoptosis .
Result of Action
Similar compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5S/c18-10-11-23-17-19-14-9-5-4-8-13(14)16-20-15(21-22(16)17)12-6-2-1-3-7-12/h1-9H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKUOJKGCAJXOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolyl}methanol](/img/structure/B2692969.png)
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2692972.png)

![N-benzyl-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2692974.png)

![2,2-Difluoro-5-(2-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2692976.png)
![3-amino-N-[(4-methylphenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2692977.png)
![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2692978.png)
![4-methoxy-3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2692979.png)


![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 5-bromofuran-2-carboxylate](/img/structure/B2692986.png)
![2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone](/img/structure/B2692990.png)